N-(4-bromophenyl)naphthalene-1-sulfonamide
Description
N-(4-bromophenyl)naphthalene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group attached to a naphthalene ring through a sulfonamide linkage
Properties
IUPAC Name |
N-(4-bromophenyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-13-8-10-14(11-9-13)18-21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCBTWLVSSPUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)naphthalene-1-sulfonamide typically involves the reaction of 4-bromoaniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation. The reactions are typically carried out at elevated temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with other nucleophiles.
Major Products
Nitration: The major product is N-(4-nitrophenyl)naphthalene-1-sulfonamide.
Sulfonation: The major product is N-(4-sulfonylphenyl)naphthalene-1-sulfonamide.
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield N-(4-hydroxyphenyl)naphthalene-1-sulfonamide.
Scientific Research Applications
N-(4-bromophenyl)naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biological studies to investigate the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)naphthalene-1-sulfonamide
- N-(4-fluorophenyl)naphthalene-1-sulfonamide
- N-(4-methylphenyl)naphthalene-1-sulfonamide
Uniqueness
N-(4-bromophenyl)naphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. The bromine atom also influences the compound’s electronic properties, making it suitable for certain applications in materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
